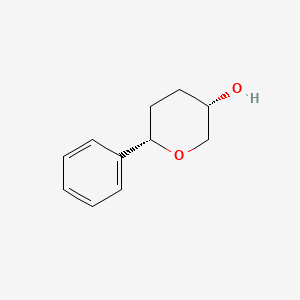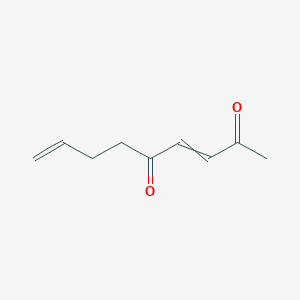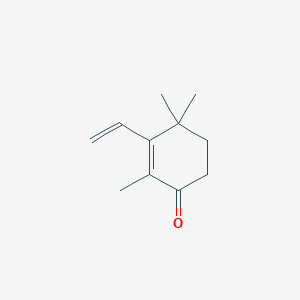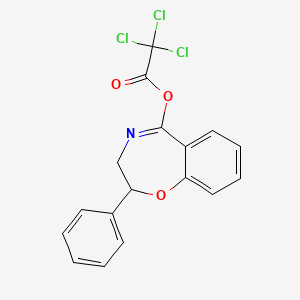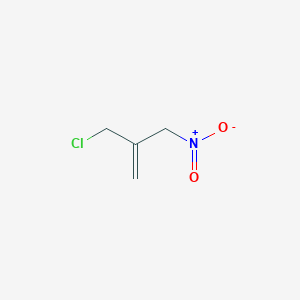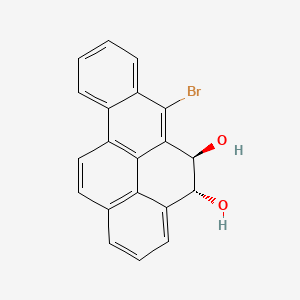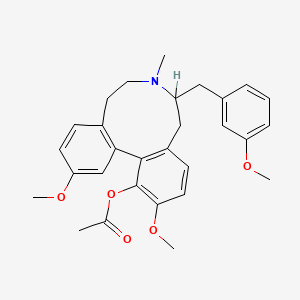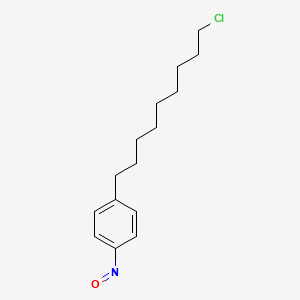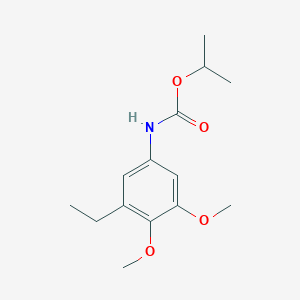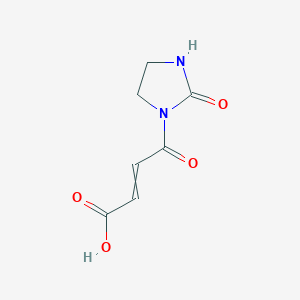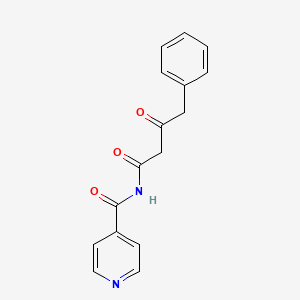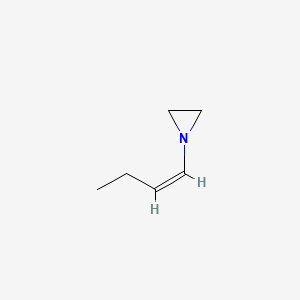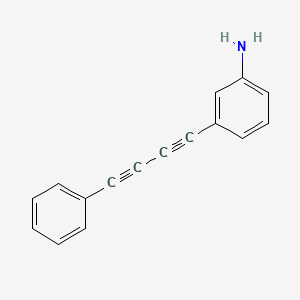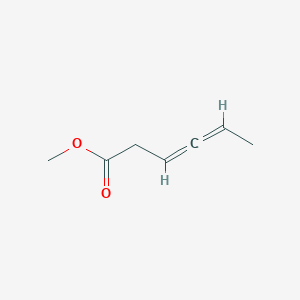
Methyl hexa-3,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl hexa-3,4-dienoate is an organic compound with the molecular formula C7H10O2. It is a derivative of hexa-3,4-dienoic acid, where the carboxylic acid group is esterified with methanol. This compound is characterized by its conjugated diene structure, which makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl hexa-3,4-dienoate can be synthesized through the esterification of hexa-3,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then distilled to obtain the pure ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The esterification process is similar to the laboratory method but optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl hexa-3,4-dienoate undergoes various chemical reactions, including:
Hydrogenation: The compound can be selectively hydrogenated to produce hex-3-enoic acid derivatives.
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Typically performed using ruthenium or palladium catalysts under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products Formed
Hydrogenation: Produces hex-3-enoic acid derivatives.
Oxidation: Yields carboxylic acids or aldehydes.
Substitution: Forms various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl hexa-3,4-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its reactive diene structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of methyl hexa-3,4-dienoate involves its interaction with various molecular targets. Its conjugated diene structure allows it to participate in Diels-Alder reactions, forming cyclic compounds. Additionally, it can undergo hydrogenation and oxidation reactions, leading to the formation of various biologically active molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl sorbate: Another ester of hexa-2,4-dienoic acid, used in similar applications.
Hexa-2,4-dienoic acid: The parent acid of methyl hexa-3,4-dienoate, used in the synthesis of various derivatives.
Uniqueness
This compound is unique due to its specific diene configuration, which allows for selective reactions and the formation of specific products. Its reactivity and versatility make it a valuable compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
81981-05-7 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3,5H,6H2,1-2H3 |
Clave InChI |
LFOZXTJCPFFTFD-UHFFFAOYSA-N |
SMILES canónico |
CC=C=CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


